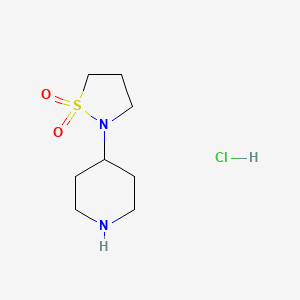

N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the reductive amination of a ketone or aldehyde with ammonia using a catalyst . In the case of “this compound”, the specific synthesis process is not mentioned in the available resources.Molecular Structure Analysis

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “this compound” is not provided in the available resources.Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “this compound” are not mentioned in the available resources.Aplicaciones Científicas De Investigación

Applications in Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been recognized for their utility in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in natural products and therapeutically relevant compounds (Philip et al., 2020).

Piperazine Derivatives in Therapeutics

Piperazine and its derivatives, including those structurally related to N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride, play a critical role in drug design due to their versatility in medicinal chemistry. These compounds exhibit a wide range of therapeutic uses, from CNS agents to anticancer and cardio-protective agents (Rathi et al., 2016).

Role in Cytochrome P450 Inhibition

The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the significance of specific inhibitors, including compounds related to piperidine, in deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).

Advanced Oxidation Processes

Persulfate-based advanced oxidation processes (AOPs), while not directly related to this compound, demonstrate the broader context of chemical applications in water treatment and environmental remediation. These processes involve powerful oxidants to degrade organic pollutants, providing insights into the potential environmental applications of related compounds (Lee et al., 2020).

Anti-Mycobacterial Activity

Piperazine, as a core structure, has been used extensively in designing potent anti-mycobacterial agents. This underscores the importance of piperidine and piperazine scaffolds in developing treatments against Mycobacterium tuberculosis, including drug-resistant strains (Girase et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride”, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

2-piperidin-4-yl-1,2-thiazolidine 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c11-13(12)7-1-6-10(13)8-2-4-9-5-3-8;/h8-9H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAITMRKBCUJGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2735335.png)

![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2735336.png)

![(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone](/img/structure/B2735343.png)

![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)